6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Description
Properties
IUPAC Name |
6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-4-6(8(10)11)9-5-2-3-12-7(4)5/h2-3,9H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKVOVYOCKXSKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1SC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the formation of the thieno[3,2-b]pyrrole ring system followed by functionalization at the 5-position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . For example, the reaction of 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate with various reagents can yield the desired carboxylic acid .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the 5-carboxylic acid position, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
6-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Case Study :
A study explored the compound's efficacy as an anti-inflammatory agent. It was found to inhibit specific pathways involved in inflammation, suggesting its potential use in treating inflammatory diseases .
Organic Electronics
The compound is also studied for its applications in organic semiconductors and photovoltaic devices. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.
Data Table: Electronic Properties
| Property | Value |
|---|---|
| Band Gap | 2.1 eV |
| Charge Mobility | 0.1 cm²/Vs |
| Conductivity | Moderate |
Research indicates that incorporating 6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid into polymer matrices enhances the overall performance of organic electronic devices due to improved charge transport properties .
Material Science
In material science, the compound has been used to synthesize novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer blends results in materials that exhibit increased strength and stability.
Case Study :
A recent investigation demonstrated that polymers containing this compound showed improved tensile strength and thermal stability compared to traditional polymers. This makes them suitable for applications in high-performance materials used in aerospace and automotive industries .
Mechanism of Action
The mechanism of action of 6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as lysine-specific demethylase 1 (LSD1), which plays a role in gene regulation through histone modification . This inhibition can lead to changes in gene expression and has potential therapeutic implications for cancer treatment .
Comparison with Similar Compounds
Substituent Variations
Key derivatives of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid include modifications at positions 2, 4, and 6 (Table 1).
Structural Insights :
- 6-Methyl substitution enhances DAAO binding affinity compared to unsubstituted thieno[3,2-b]pyrrole-5-carboxylic acid, likely due to improved hydrophobic interactions .
- Furan vs. Thiophene : Replacement of the thiophene ring with furan (SUN) retains DAAO inhibition but alters pharmacokinetics, as furan derivatives exhibit faster metabolic clearance .
Functional Analogues in DAAO Inhibition
In Vivo Efficacy
- 6-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: At 160 μmoles/kg (oral), it increases plasma D-serine levels by 2.5-fold in mice, comparable to SUN but with prolonged half-life (~6 hours) .
- SUN : Requires higher doses (180 μmoles/kg) to achieve similar D-serine elevation, likely due to reduced blood-brain barrier penetration .
Cognitive Effects
- Both compounds enhance hippocampal long-term potentiation (LTP) and recognition memory in rodents. However, 6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid shows superior procognitive effects in Morris water maze tests, attributed to its sustained enzyme inhibition .
Key Findings :
- The methyl group in 6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid improves metabolic stability and CNS availability compared to SUN .
Biological Activity
6-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,2-b]pyrrole core structure, which is associated with various pharmacological properties. The exploration of its biological activity is crucial for understanding its application in drug development and therapeutic interventions.
Chemical Structure and Synthesis
The molecular structure of 6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can be represented as follows:
The synthesis typically involves the cyclization of appropriate precursors under acidic or basic conditions, leading to the formation of the thieno[3,2-b]pyrrole ring system followed by functionalization at the 5-position. Various synthetic routes have been optimized to enhance yield and purity for potential industrial applications.
Research indicates that 6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid exhibits its biological effects through interactions with specific molecular targets. One notable mechanism involves the inhibition of lysine-specific demethylase 1 (LSD1), an enzyme implicated in gene regulation via histone modification. This inhibition can influence various cellular processes, including proliferation and differentiation, thereby contributing to its anticancer properties .
Anticancer Properties
Several studies have highlighted the anticancer potential of 6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid. For instance, it has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays demonstrated that this compound could significantly reduce the viability of cancer cells at low micromolar concentrations .
Antiviral Activity
In addition to its anticancer properties, this compound has been evaluated for antiviral activity. Preclinical studies suggest that it may exhibit effectiveness against viral infections by disrupting viral replication mechanisms. Specific studies focused on its action against Giardia strains have shown promising results in reducing parasite burden in animal models .
Inhibition of D-amino Acid Oxidase (DAO)
Another significant biological activity is the inhibition of D-amino acid oxidase (DAO), an enzyme involved in neurotransmitter metabolism. Inhibition of DAO has implications for treating neuropsychiatric disorders such as schizophrenia. The structure-activity relationship (SAR) studies revealed that modifications on the thiophene ring can enhance inhibitory potency against DAO, making it a candidate for further investigation in neuropharmacology .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, a comparison with similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxamides | Similar core with different substituents | Antiparasitic activity against Giardia |
| 4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | Allyl group substitution | Altered reactivity and potential antiviral properties |
| 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | Benzyl group substitution | Enhanced steric effects influencing biological interactions |
This table illustrates how variations in substituents can significantly impact biological activity and therapeutic potential.
Case Studies
- Anticancer Activity : A study evaluated the effects of 6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid on breast cancer cell lines. Results showed a dose-dependent reduction in cell viability with an IC50 value in the low micromolar range.
- Antiviral Studies : Preclinical trials demonstrated that this compound significantly reduced Giardia parasite load in infected mice without adversely affecting gut microbiota, indicating a selective action against pathogens while preserving beneficial flora .
Q & A
Q. What are the most efficient synthetic routes for 6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid?
The synthesis of this compound and its derivatives often leverages flow microreactor systems for tert-butoxycarbonyl (Boc) group introduction, which enhances reaction efficiency and scalability . Continuous flow thermolysis of azidoacrylates has also been applied to generate intermediates like 4H-furo[3,2-b]pyrrole-5-carboxylic acid, a structurally related heterocycle, demonstrating adaptability for scaled production . Key steps include cyclization and functional group protection, with purity typically verified via HPLC (>97%) .
Q. How are the physicochemical properties of this compound characterized?
Physicochemical profiling involves:
- HPLC for purity assessment (e.g., ≥98% purity in pharmacological studies) .
- FTIR and NMR for functional group identification (e.g., carboxylic acid and thieno-pyrrole ring confirmation) .
- pKa prediction (≈4.48) and density (1.182 g/cm³) via computational tools like ACD/Labs .
- Melting point determination (e.g., 63–64°C for related aldehydes) .
Advanced Research Questions
Q. What methodologies are used to study its inhibition of D-amino acid oxidase (DAAO)?
- In vitro assays : Time-resolved fluorescence resonance energy transfer (TR-FRET) screens identify reversible inhibitors, with IC50 values calculated using dose-response curves (e.g., IC50 = 0.162 µM for optimized analogs) .
- In vivo models : CD1 mice are dosed orally (e.g., 30 mg/kg D-serine co-administered) to assess plasma pharmacokinetics and CNS penetration. Blood is collected at timed intervals (0.5–6 hrs) and analyzed via LC-MS/MS .
- Behavioral tests : Novel object recognition and prepulse inhibition assays link DAAO inhibition to cognitive improvement .
Q. How do structural modifications influence its pharmacological activity?
- Core structure optimization : Substitution at the pyrrole ring (e.g., N-phenylcarboxamide derivatives) enhances binding to KDM1A/LSD1, a histone demethylase. X-ray crystallography reveals hydrogen bonding with Glu379 and Tyr808 in the enzyme active site .
- Methyl group effects : The 6-methyl substituent improves metabolic stability by reducing cytochrome P450 oxidation, as shown in hepatic microsome assays .
Q. How is conflicting data on its neurochemical effects resolved?
Discrepancies in behavioral outcomes (e.g., variability in cognitive enhancement) are addressed by:
- Dose-response refinement : Testing higher doses (up to 100 mg/kg) to overcome blood-brain barrier limitations .
- Biomarker correlation : Measuring D-serine plasma levels alongside hippocampal NMDA receptor activation via Western blot .
- Species-specific adjustments : Using transgenic mice overexpressing human DAAO to better model schizophrenia pathology .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
